1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine under specific conditions to form the corresponding amine. This amine is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)ethan-1-amine hydrochloride: This compound lacks the chlorine atom, which may result in different chemical and biological properties.
®-1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride: This is a stereoisomer of the compound, which may have different stereochemical properties and biological activities. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Properties
Molecular Formula |
C8H10Cl2FN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H |
InChI Key |
PNZRFOSIIFHDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
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